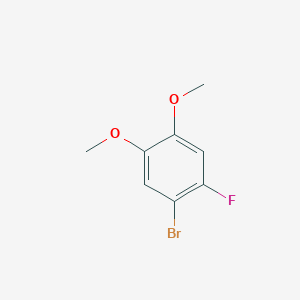
1-Bromo-2-fluoro-4,5-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as 1-Fluoro-2,5-dimethoxy-4-nitrobenzene and 1,2-Bis(bromomethyl)-4-fluorobenzene, involves multistep chemical processes starting from commercially available precursors. For instance, the former is synthesized in high yield through the reaction of 2-fluoro-1,4-dimethoxybenzene with nitric acid, followed by characterization through techniques like X-ray crystallography, NMR, EI-MS, and FT-IR (Sweeney, McArdle, & Aldabbagh, 2018). These methods highlight the critical steps and conditions necessary for the successful synthesis of fluorinated and brominated benzene derivatives.
Molecular Structure Analysis
The molecular structure of bromo-fluoro-dimethoxybenzene derivatives can be determined using techniques such as X-ray crystallography and NMR spectroscopy. The structural analysis provides insights into the electron distribution, bond lengths, and angles, crucial for understanding the reactivity and stability of these compounds. The crystalline structure and symmetry are often assessed to comprehend the molecular packing and intermolecular interactions present in the solid state.
Chemical Reactions and Properties
Compounds like 1-Bromo-2-fluoro-4,5-dimethoxybenzene undergo various chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions. The presence of bromo and fluoro groups significantly influences the compound's reactivity, making it susceptible to reactions with a wide range of nucleophiles and bases. Such reactions are pivotal in constructing complex molecules for pharmaceutical and material science applications.
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, solubility, and density, are determined by its molecular structure. These properties are crucial for the compound's handling, storage, and application in various chemical syntheses. The presence of halogen atoms and methoxy groups affects the compound's polarity, solubility in organic solvents, and thermal stability.
Chemical Properties Analysis
The chemical properties of this compound are characterized by its reactivity towards nucleophiles, electrophiles, and radicals. The bromo and fluoro groups activate the benzene ring towards electrophilic substitution reactions, while the methoxy groups can influence the direction and rate of these reactions. Understanding these properties is essential for designing synthetic routes and predicting the behavior of this compound under different chemical conditions.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Medicinal Chemistry
1-Bromo-2-fluoro-4,5-dimethoxybenzene is primarily utilized as a synthetic intermediate in organic chemistry. It has been involved in the synthesis of various aromatic compounds, demonstrating its versatility in creating complex molecules that could be of interest in medicinal chemistry and drug development. For instance, it has been used in the synthesis of novel bromophenols and their derivatives, which exhibit significant biological activities, including antioxidant and anticancer properties (Hui Dong et al., 2022). Such derivatives are potential candidates for drug development due to their promising biological activities.
Materials Science
In materials science, derivatives of this compound have been explored for their potential applications in lithium-ion batteries. Specifically, bromo-fluoromethoxybenzene compounds have been studied as novel bi-functional electrolyte additives to enhance the performance of lithium-ion batteries. These additives can improve the thermal stability and safety of the batteries, demonstrating the compound's relevance in developing more reliable energy storage solutions (Zhang Qian-y, 2014).
Polymer Chemistry and Cross-linking Reagents
The compound's derivatives also find applications in polymer chemistry, where they serve as cross-linking agents. The ability to introduce azido groups or other functional groups into aromatic rings opens up possibilities for creating new polymer materials with enhanced properties. For instance, triazidation reactions involving similar fluorinated and brominated aromatic compounds have led to the development of photoactive cross-linking reagents. These reagents can be used to create polymers with unique properties, useful in various industrial applications (S. Chapyshev & A. Chernyak, 2013).
Wirkmechanismus
Target of Action
The primary target of 1-Bromo-2-fluoro-4,5-dimethoxybenzene is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is particularly reactive due to the resonance stabilization provided by the aromatic ring .
Mode of Action
This compound interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile (a molecule that donates an electron pair) attacks the benzylic position, leading to the substitution of the bromine atom . This reaction can occur via two pathways: SN1 or SN2, depending on the nature of the substrate .
Biochemical Pathways
The compound affects the electrophilic aromatic substitution pathway . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring . This two-step mechanism ensures that the aromaticity of the benzene ring is maintained throughout the reaction .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biochemical pathway and cellular context in which it is involved. Generally, the result of its action would be the substitution of a bromine atom at the benzylic position of an aromatic compound .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the rate of nucleophilic substitution reactions can be influenced by the temperature and the nature of the solvent .
Safety and Hazards
The safety data sheet for a similar compound, 1-Bromo-2,4-dimethoxybenzene, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s reasonable to assume that 1-Bromo-2-fluoro-4,5-dimethoxybenzene may have similar hazards, but specific data was not found.
Eigenschaften
IUPAC Name |
1-bromo-2-fluoro-4,5-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGGNHIRTLQXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

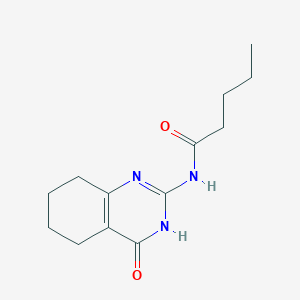
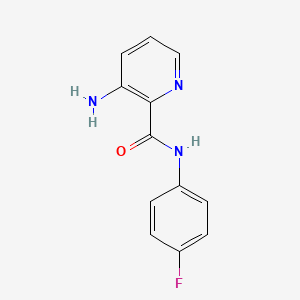
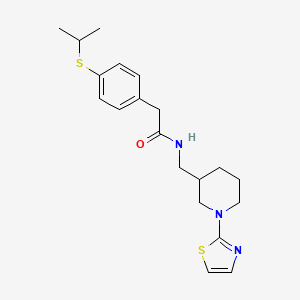
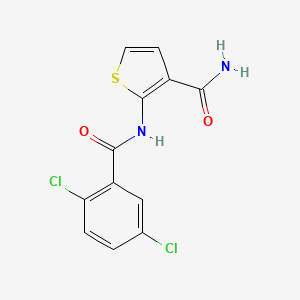
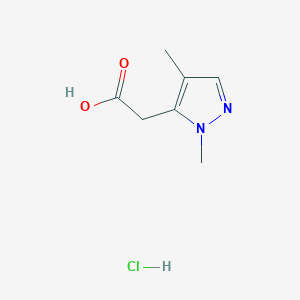
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,2-diphenylacetamide](/img/structure/B2497439.png)
![ethyl 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2497440.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide](/img/structure/B2497441.png)
![N-cyclopropyl-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2497445.png)
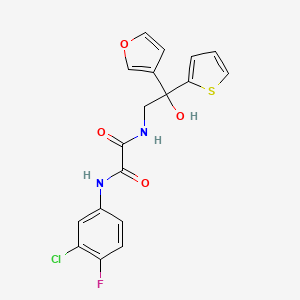
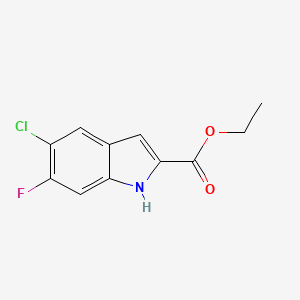
![4-methoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2497450.png)
![Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine](/img/structure/B2497451.png)
